molecular formula C8H7ClO2 B1350578 5-Chloro-2-hydroxy-3-methylbenzaldehyde CAS No. 23602-63-3

5-Chloro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B1350578
CAS No.: 23602-63-3
M. Wt: 170.59 g/mol
InChI Key: NSKZAOKQZDLHGO-UHFFFAOYSA-N
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Description

Significance of Phenolic Benzaldehyde (B42025) Derivatives in Organic and Inorganic Chemistry

Phenolic benzaldehyde derivatives, characterized by the presence of at least one hydroxyl group on the aromatic ring, are of paramount importance in both organic and inorganic chemistry. The hydroxyl group, being an activating group, enhances the reactivity of the aromatic ring towards electrophilic substitution. Furthermore, the proximity of the hydroxyl and aldehyde groups in ortho-hydroxybenzaldehydes allows for the formation of stable intramolecular hydrogen bonds, influencing their physical and chemical properties.

In organic chemistry, these compounds are crucial precursors for the synthesis of a wide range of heterocyclic compounds, natural products, and pharmaceutical agents. They readily undergo condensation reactions with primary amines to form Schiff bases, which are versatile intermediates for the synthesis of various bioactive molecules. saudijournals.com The formation of the azomethine group (-C=N-) in Schiff bases is a key step in the construction of many important organic frameworks. saudijournals.com

In inorganic chemistry, phenolic benzaldehydes and their derived Schiff bases are highly effective ligands for the formation of metal complexes. science.govneliti.com The presence of donor atoms like oxygen and nitrogen allows them to chelate with various metal ions, forming stable coordination compounds. science.govneliti.com These metal complexes have been extensively studied for their diverse applications in catalysis, materials science, and as models for biological systems. sci-hub.se Research has shown that the biological activity of Schiff bases can be enhanced upon complexation with metal ions. ijmrsti.com

Overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde in Academic Investigations

This compound is a substituted phenolic benzaldehyde that has garnered attention in academic research primarily as a versatile starting material for the synthesis of more complex molecules, particularly Schiff bases and their metal complexes. Its structure, featuring a chloro, a hydroxyl, and a methyl group on the benzaldehyde framework, provides a unique combination of electronic and steric properties that influence its reactivity and the characteristics of its derivatives.

The presence of the electron-withdrawing chloro group, the electron-donating methyl group, and the chelating-capable hydroxyl and aldehyde groups make it a valuable building block for creating targeted molecular architectures. Academic investigations have utilized this compound to explore the synthesis and properties of novel Schiff base ligands and their coordination complexes with various transition metals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 23602-63-3 scbt.com
Molecular Formula C₈H₇ClO₂ scbt.com
Molecular Weight 170.59 g/mol scbt.com

The following sections will provide a more detailed look into the research findings related to this specific compound.

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZAOKQZDLHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378996
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-63-3
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
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Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
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Record name 5-chloro-2-hydroxy-3-methylbenzaldehyde
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Synthetic Methodologies for 5 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Direct Synthetic Pathways to 5-Chloro-2-hydroxy-3-methylbenzaldehyde

Direct synthesis focuses on creating the target molecule in a minimal number of steps from closely related precursors. These methods include formylation of a substituted phenol (B47542), halogenation of a benzaldehyde (B42025) precursor, and oxidation of a corresponding benzyl (B1604629) alcohol.

Formylation Reactions of Substituted Phenols

Formylation reactions are a cornerstone for the synthesis of hydroxybenzaldehydes, involving the introduction of a formyl group (-CHO) onto a phenol ring. orgsyn.org For the synthesis of this compound, the logical starting material is 4-Chloro-2-methylphenol. nbinno.comnih.govhaz-map.com The formyl group is directed to the ortho position relative to the powerful activating hydroxyl group.

Several classical methods are applicable:

Reimer-Tiemann Reaction : This reaction utilizes chloroform (B151607) and a strong base, like sodium hydroxide, to achieve ortho-formylation of phenols. wikipedia.orgallen.inbyjus.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orgbyjus.comunacademy.com When applied to 4-chloro-2-methylphenol, the formyl group is introduced at the position ortho to the hydroxyl group, yielding the desired product. unacademy.com

Duff Reaction : The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically acetic or trifluoroacetic acid. wikipedia.orgecu.edu This method is also effective for the ortho-formylation of phenols and requires a final hydrolysis step to release the aldehyde. wikipedia.org It is particularly useful for phenols with strongly electron-donating substituents. wikipedia.org

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride or thionyl chloride, to formylate activated aromatic rings. ajrconline.org It provides a versatile route to formyl derivatives of phenols. ajrconline.org

Reaction NameKey ReagentsTypical ConditionsReactive Intermediate
Reimer-Tiemann ReactionChloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic solvent system, heat. wikipedia.orgbyjus.comDichlorocarbene (:CCl₂)
Duff ReactionHexamine ((CH₂)₆N₄), Acid (e.g., Acetic Acid)Acidic medium, followed by acid hydrolysis. wikipedia.orgIminium ion
Vilsmeier-Haack ReactionDMF, POCl₃ or SOCl₂Solvent or solvent-less conditions. ajrconline.orgVilsmeier reagent ([Me₂N=CHCl]⁺)

Halogenation of Precursor Benzaldehydes

An alternative direct approach involves the electrophilic halogenation of a benzaldehyde that already contains the hydroxyl and methyl groups in the desired positions. The precursor for this pathway is 2-Hydroxy-3-methylbenzaldehyde. chemicalbook.comnist.gov

In this electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming chlorine atom. The hydroxyl group is a strongly activating, ortho-para directing group, while the aldehyde group is a deactivating, meta-directing group. The activating effect of the hydroxyl group dominates, directing the chlorination. The position para to the hydroxyl is occupied by the methyl group, and one ortho position is taken by the aldehyde. Therefore, the chlorine atom is directed to the remaining vacant position, which is para to the methyl group and meta to the aldehyde group, resulting in this compound.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) in a suitable solvent.

Precursor CompoundChlorinating AgentDirecting InfluenceProduct
2-Hydroxy-3-methylbenzaldehydeSulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂)The strongly activating hydroxyl group directs chlorination to the C5 position.This compound

Oxidative Transformations in Synthesis

Synthesis can also be achieved by oxidizing a precursor where the carbon of the future aldehyde group is at a lower oxidation state, such as in a benzyl alcohol. The starting material for this route is 5-Chloro-2-hydroxy-3-methylbenzyl alcohol. uni.lu

The selective oxidation of a primary alcohol to an aldehyde is a common transformation in organic synthesis. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. A variety of reagents are available for this purpose.

Oxidizing AgentDescription
Pyridinium chlorochromate (PCC)A milder chromium-based reagent that typically stops the oxidation at the aldehyde stage.
Manganese dioxide (MnO₂)A selective reagent for the oxidation of allylic and benzylic alcohols.
Swern OxidationUses dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered base (e.g., triethylamine) under mild, low-temperature conditions.

Indirect Synthetic Pathways to this compound Analogues

Indirect pathways involve more elaborate strategies, often necessary for constructing more complex analogues of the target molecule. These methods include multi-step sequences and the strategic use of protecting groups to manage the reactivity of different functional groups.

Multi-step Reaction Sequences for Structural Modification

The synthesis of complex salicylaldehyde (B1680747) analogues often requires multi-step reaction sequences. researchgate.net These synthetic routes allow for the precise installation of various functional groups on the aromatic ring that may not be achievable through direct methods. A common strategy involves synthesizing a substituted phenol and then introducing the aldehyde group. google.com

Another approach is to start with a salicylaldehyde derivative and perform chemical transformations on its anhydro dimer intermediate. google.comgoogle.com This allows for modifications to the aromatic ring before hydrolyzing the dimer to regenerate the salicylaldehyde derivative. google.comgoogle.com Such multi-component transformations and sequential reactions are powerful tools for building libraries of structurally diverse compounds. researchgate.netpnas.org For example, a directed ortho-lithiation of a protected phenol, followed by formylation, offers a high-yielding, one-pot operation to produce substituted salicylaldehydes. organic-chemistry.org

Utilization of Protecting Group Strategies in Synthesis

In the synthesis of complex molecules, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pubuchicago.edu This is particularly relevant in the synthesis of salicylaldehyde analogues, which contain two reactive functional groups: a phenolic hydroxyl and an aldehyde. organic-chemistry.org

Aldehyde Protection : The aldehyde group can be protected, commonly by converting it into an acetal (B89532) using an alcohol or a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. pressbooks.pubresearchgate.net Acetals are stable under basic and nucleophilic conditions, allowing for reactions to be performed on other parts of the molecule. The aldehyde can be easily regenerated by acidic hydrolysis. pressbooks.pub

Hydroxyl Protection : The phenolic hydroxyl group can be protected if it interferes with a desired reaction, such as one involving a strong base that would otherwise deprotonate the phenol. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS).

The use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other—is a sophisticated strategy that allows for the selective deprotection and reaction of multiple functional groups within the same molecule. numberanalytics.com

Advanced Derivatization and Functionalization Strategies Involving 5 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Formation of Schiff Bases from 5-Chloro-2-hydroxy-3-methylbenzaldehyde and Related Salicylaldehydes

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a pivotal class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds. jetir.orgresearchgate.net Their formation from this compound and related salicylaldehydes provides a pathway to a wide array of ligands with significant potential in coordination chemistry.

Condensation Reactions with Primary Amines and Diamines

The synthesis of Schiff bases from this compound is typically achieved through a direct condensation reaction with a primary amine or diamine. researchgate.netscience.gov This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic imine linkage. jmchemsci.com The reaction is often carried out in a solvent such as ethanol (B145695) or methanol (B129727) and may be facilitated by refluxing the mixture. nih.govnih.gov

A wide variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a diverse library of Schiff base ligands. For instance, a series of Schiff bases were synthesized by reacting 5-chloro-salicylaldehyde with various primary amines. nih.gov Similarly, N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide was prepared by refluxing 5-chloro-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide in methanol. nih.gov The use of diamines allows for the synthesis of tetradentate Schiff base ligands capable of coordinating to a metal center at four points.

Table 1: Examples of Schiff Bases Synthesized from Salicylaldehyde (B1680747) Derivatives

Aldehyde Amine/Diamine Resulting Schiff Base Type
5-Chloro-salicylaldehyde 4-Fluorobenzylamine (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol nih.gov
5-Chloro-2-hydroxybenzaldehyde 2-Methoxybenzohydrazide N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide nih.gov
2-Hydroxy-1-naphthaldehyde Leucine Bidentate Schiff base fud.edu.ng
2-Hydroxybenzaldehyde 2-Aminophenol Tridentate Schiff base nih.gov

Structural Elucidation of Novel Schiff Base Ligands

The confirmation of a Schiff base's structure is accomplished through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Infrared (IR) Spectroscopy: A key piece of evidence for successful Schiff base formation is the appearance of a strong absorption band in the IR spectrum corresponding to the C=N (azomethine) stretching vibration, typically found in the region of 1605-1645 cm⁻¹. orientjchem.orgresearchgate.net Concurrently, the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine disappear, confirming the condensation reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. In the ¹H NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-). researchgate.netresearchgate.net The ¹³C NMR spectrum will show a characteristic signal for the imine carbon. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound. The mass spectrum will exhibit a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the Schiff base, verifying its formation. nih.govnih.gov

Table 2: Representative Spectroscopic Data for Schiff Base Ligands

Technique Key Feature Typical Range/Value Reference
FT-IR ν(C=N) stretch 1605-1645 cm⁻¹ orientjchem.org
¹H NMR δ(-CH=N-) proton 8.0 - 9.0 ppm researchgate.netresearchgate.net

Mechanistic Studies of Schiff Base Formation

The formation of a Schiff base proceeds through a well-established two-step nucleophilic addition-elimination mechanism. jmchemsci.com

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. jmchemsci.comresearchgate.net

Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable imine product. researchgate.net This elimination step is often the rate-determining step and can be catalyzed by either acid or base.

Synthesis of Coordination Compounds and Metal Complexes Utilizing this compound Derivatives

Schiff base ligands derived from this compound and related salicylaldehydes are highly effective chelating agents. The presence of the imine nitrogen and the phenolic oxygen in a strategic arrangement allows them to form stable chelate rings upon coordination with metal ions. jetir.orgnih.gov

Chelation of Transition Metal Ions

The deprotonated phenolic oxygen and the imine nitrogen atom of these Schiff bases act as donor sites, binding to a central metal ion to form stable coordination complexes. fud.edu.ngresearchgate.net This chelation process is fundamental to the construction of a vast array of metal-organic frameworks and discrete molecular complexes. The resulting metal complexes often exhibit interesting magnetic, electronic, and catalytic properties.

The synthesis of divalent transition metal complexes with these Schiff base ligands is generally straightforward. A common method involves reacting the pre-synthesized Schiff base ligand with a metal salt, such as a chloride, acetate, or sulfate, in a 2:1 ligand-to-metal molar ratio. mdpi.com The reaction is typically conducted in a solvent like methanol or ethanol under reflux conditions. ijcrcps.com

The stoichiometry and the nature of the metal ion dictate the final geometry of the complex.

Cu(II) Complexes: Copper(II) complexes with salicylaldehyde-derived Schiff bases often adopt a square planar geometry. ijcrcps.com

Ni(II) Complexes: Nickel(II) can form complexes with various geometries, including square planar and octahedral, depending on the specific ligand and reaction conditions. rasayanjournal.co.in For example, octahedral geometries are often observed when additional ligands like water or solvent molecules coordinate to the metal center. fud.edu.ng

Co(II) Complexes: Cobalt(II) complexes commonly exhibit either tetrahedral or octahedral geometries. researchgate.net

Zn(II) Complexes: Due to its d¹⁰ electronic configuration, Zinc(II) complexes are diamagnetic and typically adopt a tetrahedral geometry. jmchemsci.com

Mn(II) and Fe(II) Complexes: Manganese(II) and Iron(II) complexes with these ligands often form octahedral complexes. capes.gov.brnih.govacs.orgmdpi.com

The structural characterization of these metal complexes involves techniques similar to those used for the free ligands, with additional methods like magnetic susceptibility measurements and electronic spectroscopy (UV-Vis) to probe the metal's d-orbital splitting and coordination environment. fud.edu.ngrasayanjournal.co.in

Table 3: Synthesis and Properties of Divalent Metal Complexes with Salicylaldehyde-Type Schiff Base Ligands

Schiff Base Ligand Source Metal Salt Resulting Complex Formula (Example) Proposed Geometry References
Salicylaldehyde + Aniline CuCl₂ [Cu(L)₂] Square Planar capes.gov.brnih.gov
2-hydroxy naphthaldehyde + Leucine NiCl₂·6H₂O [Ni(L)(H₂O)₃]Cl Octahedral fud.edu.ng
5-nitro-2-hydroxybenzaldehyde + Benzylamine Co(CH₃COO)₂·4H₂O [Co(L)₂(bzln)₂] Octahedral researchgate.net
2-hydroxybenzaldehyde + (Z)-3-hydrazineylideneindolin-2-one ZnCl₂ [Zn(L)₂] Tetrahedral jmchemsci.com
Salicylaldehyde + 2-aminopyridine MnCl₂·4H₂O [Mn(L)₂] Not Specified capes.gov.brnih.gov
Preparation of Trivalent Metal Complexes (e.g., Fe(III), Cr(III), Bi(III), V(III), Ti(III))

This compound is a valuable starting material for the synthesis of Schiff base ligands, which can then be used to form stable complexes with various trivalent metal ions. The general synthetic route involves the condensation of the aldehyde with a primary amine to form a Schiff base, followed by complexation with a trivalent metal salt.

General Synthesis of Schiff Base Ligands: A common method for synthesizing Schiff base ligands from this compound involves reacting it with a primary amine in a suitable solvent, such as ethanol. The mixture is typically refluxed for a period to ensure the completion of the condensation reaction, which results in the formation of an imine or azomethine group (-C=N-).

Complexation with Trivalent Metals: The resulting Schiff base ligand is then reacted with a salt of the desired trivalent metal, often in an alcoholic solution. The reaction mixture is typically refluxed to facilitate the formation of the metal complex.

Fe(III) Complexes: The synthesis of Fe(III) complexes with Schiff bases derived from substituted salicylaldehydes is well-documented. isca.meconnectjournals.comscispace.com Typically, an ethanolic solution of the Schiff base is treated with an ethanolic solution of an iron(III) salt, such as ferric chloride or ferric acetate. isca.me The resulting mixture is refluxed, and the pH may be adjusted to facilitate complex formation. connectjournals.com The final complex often precipitates from the solution upon cooling and can be purified by recrystallization.

Cr(III) Complexes: The preparation of Cr(III) complexes follows a similar procedure. orientjchem.orgscirp.orgresearchgate.net A chromium(III) salt, such as chromium(III) chloride, is reacted with the Schiff base ligand in a suitable solvent system, which may include a mixture of ethylene (B1197577) glycol, water, and methanol. orientjchem.org The reaction is typically carried out under reflux conditions.

Bi(III) Complexes: While specific examples with this compound are not readily available, the synthesis of Bi(III) complexes with other Schiff bases, such as those derived from 3-methoxysalicylideneimine, has been reported. rsc.org The general approach involves the reaction of the Schiff base ligand with a bismuth(III) salt, like Bi(NO₃)₃·5H₂O, in a solvent such as methanol at a slightly elevated temperature. rsc.org

V(III) and Ti(III) Complexes: Information on the synthesis of V(III) and Ti(III) complexes with Schiff bases derived from this compound is limited. However, general procedures for the synthesis of Ti(III) complexes with Schiff bases derived from other aldehydes have been described. orientjchem.org These syntheses are often carried out under an inert atmosphere, such as dry nitrogen, to prevent the oxidation of the Ti(III) ion. orientjchem.org An ethanolic solution of the ligand is typically added to a solution of titanium(III) chloride in a similar solvent and the mixture is heated. orientjchem.org

Table 1: Representative Synthetic Conditions for Trivalent Metal Complexes with Schiff Base Ligands

Metal IonTypical PrecursorSolventReaction ConditionsGeneral Reference
Fe(III)Ferric Chloride/AcetateEthanolReflux isca.me
Cr(III)Chromium(III) ChlorideEthanol/Methanol-WaterReflux orientjchem.org
Bi(III)Bismuth(III) NitrateMethanol45-60 °C rsc.org
Ti(III)Titanium(III) ChlorideEthanolReflux under N₂ orientjchem.org
Investigation of Ligand Denticity and Coordination Geometry

The denticity of a Schiff base ligand derived from this compound refers to the number of donor atoms in the ligand that bind to the central metal ion. The coordination geometry describes the spatial arrangement of these donor atoms around the metal center. These structural features are crucial in determining the physical and chemical properties of the resulting metal complex.

Schiff bases derived from this compound typically act as bidentate or tridentate ligands. The coordination usually involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. If the amine precursor used in the Schiff base synthesis contains additional donor atoms, the resulting ligand can exhibit higher denticity.

The coordination geometry of the trivalent metal complexes is influenced by the nature of the metal ion, the steric and electronic properties of the Schiff base ligand, and the presence of other coordinating species such as solvent molecules or counter-ions. Common coordination geometries for trivalent metal ions include octahedral, square pyramidal, and trigonal bipyramidal.

Fe(III) Complexes: Fe(III) complexes with Schiff base ligands often exhibit octahedral geometry. isca.me Magnetic susceptibility measurements can provide insights into the spin state of the iron center, which in turn can be indicative of the coordination environment. For instance, high-spin Fe(III) complexes typically have magnetic moments close to 5.9 BM, consistent with an octahedral geometry. mdpi.com

Cr(III) Complexes: Cr(III) complexes with Schiff base ligands also commonly adopt an octahedral geometry. orientjchem.org The magnetic moments for these complexes are typically in the range of 3.6-4.1 BM, which is indicative of three unpaired electrons in an octahedral field. orientjchem.org

Bi(III), V(III), and Ti(III) Complexes: While detailed structural information for complexes of these metals with Schiff bases of this compound is scarce, analogies can be drawn from related systems. For example, Bi(III) complexes with other Schiff bases have been reported to adopt various coordination geometries. rsc.org The electronic spectra of Ti(III) complexes can be used to infer their geometry, with features that are characteristic of an octahedral environment. orientjchem.org

Table 2: Common Coordination Geometries and Magnetic Properties of Trivalent Metal Schiff Base Complexes

Metal IonCommon Coordination GeometryTypical Magnetic Moment (B.M.)General Reference
Fe(III)Octahedral~5.9 (high-spin) mdpi.com
Cr(III)Octahedral3.6 - 4.1 orientjchem.org
Bi(III)Variable- rsc.org
V(III)Octahedral (expected)-
Ti(III)Octahedral- orientjchem.org

Development of Dinucleating and Multinucleating Ligands

Dinucleating and multinucleating ligands are capable of binding two or more metal ions in close proximity. Such ligands are of significant interest in coordination chemistry due to their ability to facilitate cooperative effects between the metal centers, leading to unique catalytic, magnetic, and electronic properties. This compound can serve as a key building block for the synthesis of these complex ligands.

A common strategy for creating dinucleating ligands from this aldehyde involves the use of a diamine or a polyamine as the linker between two Schiff base units. For example, the condensation of two equivalents of this compound with a diamine, such as ethylenediamine, would yield a compartmental ligand with two distinct coordination sites. uobaghdad.edu.iq The resulting ligand can then coordinate with two metal ions, leading to the formation of a binuclear complex. uobaghdad.edu.iqchemrxiv.org

The design of the linker is crucial in controlling the distance and orientation of the metal centers in the resulting multinuclear complex. By varying the length and flexibility of the diamine linker, it is possible to fine-tune the properties of the final complex. The synthesis of a mixed-valent trinuclear Co(III)-Co(II)-Co(III) complex with a Schiff-base ligand derived from 1,3-diamino-2-propanol (B154962) and 5-chlorosalicylaldehyde (B124248) highlights the potential of these systems to create complex, functional multinuclear assemblies. nih.gov

Other Synthetic Transformations Involving this compound

Beyond its use in the synthesis of Schiff base ligands, this compound can undergo a variety of other synthetic transformations at its different functional groups.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization. It can undergo reactions such as etherification and esterification to introduce a wide range of substituents.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This reaction allows for the introduction of various alkyl or aryl groups, which can modify the steric and electronic properties of the molecule.

Esterification (O-acylation): The hydroxyl group can be acylated using an acid chloride or an acid anhydride (B1165640) in the presence of a base to form an ester. This transformation is useful for protecting the hydroxyl group or for introducing new functional groups.

Reactions at the Aldehyde Moiety

The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including condensation reactions, oxidation, and reduction.

Condensation Reactions: The aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. This reaction is a powerful tool for the formation of carbon-carbon double bonds. The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgsciepub.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a fundamental reaction in organic synthesis. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This reaction provides access to the corresponding benzyl (B1604629) alcohol derivative.

Transformations Involving the Halogen Atom on the Aromatic Ring

The chlorine atom on the aromatic ring can be replaced or modified through various cross-coupling reactions, offering a powerful tool for the synthesis of more complex aromatic structures.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in a variety of palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov

The Suzuki coupling enables the formation of a new carbon-carbon single bond by reacting the aryl chloride with an organoboron compound.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by reacting the aryl chloride with an amine.

These transformations significantly expand the synthetic utility of this compound, making it a valuable building block in the synthesis of a diverse range of complex organic molecules and functional materials.

Annulation and Heterocycle Formation

The strategic positioning of hydroxyl, aldehyde, chloro, and methyl groups on the benzene (B151609) ring makes this compound a versatile precursor for the synthesis of a variety of heterocyclic compounds through annulation reactions. These reactions, which involve the formation of a new ring fused to the existing benzene ring, are critical in medicinal chemistry and materials science for the generation of novel molecular scaffolds. The inherent reactivity of the aldehyde and the activating effect of the hydroxyl group facilitate cyclization with a range of reagents, leading to the formation of coumarins, chromenes, chalcones, and their subsequent heterocyclic derivatives.

Synthesis of Coumarin (B35378) Derivatives

One of the most prominent applications of salicylaldehyde derivatives in heterocycle formation is the synthesis of coumarins, a class of compounds known for their diverse biological activities. The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For this compound, this reaction would proceed with an active methylene compound like ethyl acetoacetate (B1235776) to yield a substituted coumarin, specifically 6-chloro-4,8-dimethylcoumarin.

While specific studies detailing the Pechmann condensation with this compound are not extensively documented in readily available literature, the general mechanism is well-established. The reaction is typically catalyzed by strong acids such as sulfuric acid, or solid acid catalysts for a greener approach.

Table 1: Representative Pechmann Condensation for Coumarin Synthesis

Reactant 1Reactant 2CatalystProductReported Yield (%)
This compoundEthyl acetoacetateSulfuric Acid6-Chloro-4,8-dimethylcoumarinData not available

Note: The yield for this specific reaction is not available in the searched literature, but this represents a plausible and expected transformation based on established chemical principles.

Formation of Chalcones and Subsequent Cyclization

The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to chalcones, which are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems. This base-catalyzed condensation reaction involves the formation of an α,β-unsaturated ketone.

The resulting chalcones, characterized by the 1,3-diarylpropenone framework, can undergo subsequent cyclization reactions. For instance, oxidative cyclization using iodine can lead to the formation of flavones, while reaction with hydrazines can yield pyrazoline derivatives.

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Reactant 1Reactant 2Base CatalystProductReported Yield (%)
This compoundAcetophenoneSodium Hydroxide(E)-1-(2-hydroxyphenyl)-3-(5-chloro-2-hydroxy-3-methylphenyl)prop-2-en-1-oneData not available
This compound4'-MethoxyacetophenonePotassium Hydroxide(E)-1-(4-methoxyphenyl)-3-(5-chloro-2-hydroxy-3-methylphenyl)prop-2-en-1-oneData not available

Note: Specific yields for these reactions with this compound are not detailed in the available literature. The products listed are the expected outcomes of the Claisen-Schmidt condensation.

Synthesis of Schiff Bases and their Annulation Potential

The aldehyde functionality of this compound readily condenses with primary amines to form Schiff bases or imines. While research on the antimicrobial activities of Schiff bases derived from the related 5-chlorosalicylaldehyde has been conducted, the subsequent annulation reactions of Schiff bases from this compound are a promising area for further exploration. These Schiff bases can serve as synthons for the construction of nitrogen-containing heterocycles such as benzodiazepines and other related structures through reactions with appropriate cyclizing agents.

Table 3: Formation of Schiff Bases

Reactant 1Reactant 2SolventProduct
This compoundAnilineEthanol2-((phenylimino)methyl)-4-chloro-6-methylphenol
This compoundp-ToluidineMethanol4-chloro-2-(((4-methylphenyl)imino)methyl)-6-methylphenol

Note: This table represents the expected products from the condensation reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 5-Chloro-2-hydroxy-3-methylbenzaldehyde offers critical insights into the number, environment, and coupling of its hydrogen atoms. The analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methyl protons.

A detailed assignment of the proton signals is presented below:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~9.85Singlet
Aromatic (H-4)~7.40Doublet
Aromatic (H-6)~7.35Doublet
Hydroxyl (-OH)~11.0 (broad)Singlet
Methyl (-CH₃)~2.30Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shift of the aldehydic proton is characteristic of its electron-withdrawing environment. The aromatic protons appear as doublets due to coupling with each other. The broad singlet for the hydroxyl proton is typical and its chemical shift can be concentration-dependent. The singlet for the methyl group indicates no adjacent protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The assigned chemical shifts for the carbon atoms are as follows:

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde (C=O)~196.0
C-2 (C-OH)~158.0
C-5 (C-Cl)~130.0
C-1~129.5
C-3 (C-CH₃)~128.0
C-6~125.0
C-4~122.0
Methyl (-CH₃)~15.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbonyl carbon of the aldehyde group exhibits the most downfield shift. The carbons attached to the electronegative oxygen and chlorine atoms also show significant downfield shifts. The methyl carbon appears at a characteristic upfield position.

Other Advanced NMR Techniques for Structural Assignment

For unambiguous structural assignment, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

COSY: A 2D NMR technique that shows correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further valuable information regarding the functional groups and electronic properties of this compound.

Vibrational Analysis via Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Key vibrational frequencies are summarized in the table below:

Vibrational ModeWavenumber (cm⁻¹)
O-H Stretch (phenolic)3400-3300 (broad)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aldehyde)2900-2800 and 2800-2700
C=O Stretch (aldehyde)1700-1680
C=C Stretch (aromatic)1600-1450
C-O Stretch (phenolic)1250-1180
C-Cl Stretch800-600

The broad O-H stretching band is indicative of hydrogen bonding. The sharp and intense C=O stretching frequency is characteristic of the aldehyde functional group. The presence of aromatic C=C stretching bands confirms the benzene (B151609) ring structure.

Electronic Transitions and Chromophoric Studies via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

The chromophores in the molecule, namely the benzene ring, the carbonyl group, and the hydroxyl group, contribute to its UV-Vis absorption profile. The expected absorption maxima (λmax) are typically observed in the range of 250-350 nm, which can be influenced by the solvent polarity. These absorptions are attributed to the electronic transitions within the conjugated system of the substituted benzene ring.

Electronic TransitionApproximate λmax (nm)
π → π~260 and ~330
n → π~380

Note: The exact absorption maxima can vary depending on the solvent.

The π → π* transitions are generally more intense than the n → π* transitions. The position and intensity of these bands provide insights into the electronic structure and conjugation within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₇ClO₂), the molecular weight is 170.59 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 170. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 172 would also be present, with an intensity of about one-third of the molecular ion peak. This isotopic pattern is a key indicator for the presence of a chlorine atom in the molecule. ulethbridge.ca

The fragmentation of the molecular ion is influenced by the functional groups present: the aldehyde, hydroxyl, methyl, and chloro substituents on the aromatic ring. Common fragmentation patterns for aromatic aldehydes involve the loss of a hydrogen atom or the formyl group. libretexts.orgchegg.com A plausible fragmentation pathway for this compound is outlined below:

Loss of a hydrogen radical (H•): The molecular ion can lose a hydrogen atom, typically from the aldehyde group, to form a stable acylium ion [M-1]⁺ at m/z 169.

Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of the formyl radical, leading to a fragment [M-29]⁺ at m/z 141. docbrown.info

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can subsequently lose a molecule of carbon monoxide, a common fragmentation for benzoyl cations, to produce a fragment at m/z 141.

Further Fragmentation: The fragment at m/z 141 can undergo further fragmentation, such as the loss of a chlorine atom or methyl group, leading to smaller charged fragments that provide additional structural information.

m/zProposed Fragment IonFormulaNotes
170/172[C₈H₇ClO₂]⁺C₈H₇³⁵ClO₂ / C₈H₇³⁷ClO₂Molecular ion peak ([M]⁺) and its isotope peak ([M+2]⁺)
169/171[C₈H₆ClO₂]⁺C₈H₆³⁵ClO₂ / C₈H₆³⁷ClO₂Loss of a hydrogen radical ([M-H]⁺)
141/143[C₇H₆ClO]⁺C₇H₆³⁵ClO / C₇H₆³⁷ClOLoss of a formyl radical ([M-CHO]⁺) or loss of H followed by CO

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.uk While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds, such as 5-chlorosalicylaldehyde (B124248) and other substituted benzaldehydes, allows for a comprehensive understanding of its expected solid-state structure. acs.orgnih.gov

The technique provides detailed measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation. ncl.ac.uk For this compound, the benzene ring is expected to be largely planar, with the aldehyde, hydroxyl, methyl, and chloro groups as substituents.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. In substituted benzaldehydes, these interactions commonly include hydrogen bonds, π-π stacking, and halogen bonds. nih.govrsc.org

π-π Stacking: The planar aromatic rings are likely to arrange in stacks, a common feature in the crystal structures of dichlorobenzaldehyde isomers. nih.gov These stacking interactions contribute significantly to the stabilization of the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds involving the aldehyde oxygen atom and hydrogen atoms from neighboring molecules (either from the aromatic ring or the methyl group) are expected to be prevalent, linking molecules into larger supramolecular assemblies. nih.govnih.gov

Hydrogen Bonding Networks and Their Influence on Conformation

Hydrogen bonding plays a critical role in defining the molecular conformation and the supramolecular architecture of hydroxybenzaldehydes.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group (donor) and the oxygen of the adjacent aldehyde group (acceptor). wikipedia.org This interaction forms a stable six-membered ring, a characteristic feature of salicylaldehyde (B1680747) derivatives, which locks the conformation of these two functional groups, rendering the molecule essentially planar in this region. acs.orgresearchgate.net

Intermolecular Hydrogen Bonding: While the primary hydroxyl hydrogen is involved in an intramolecular bond, the potential for intermolecular hydrogen bonds still exists. For instance, in the crystal structure of 5-chlorosalicylaldehyde, molecules are interconnected by intermolecular O–H···O hydrogen bonds, forming zig-zag chains. acs.org However, the presence of the methyl group at position 3 in this compound might introduce steric hindrance that favors other packing motifs over strong intermolecular O-H···O chains. The carbonyl oxygen can also act as a hydrogen bond acceptor for C-H donors from adjacent molecules. reddit.com The chlorine atom, although a weak hydrogen bond acceptor, can also participate in weak O-H···Cl or C-H···Cl interactions. stackexchange.com

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. libretexts.org This method provides an empirical formula for the compound, which can be compared with the theoretical composition to verify its purity and identity. libretexts.org

For this compound, with the molecular formula C₈H₇ClO₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight = (8 * 12.011) + (7 * 1.008) + (1 * 35.453) + (2 * 15.999) = 170.59 g/mol

Carbon (C): (8 * 12.011 / 170.59) * 100% = 56.33%

Hydrogen (H): (7 * 1.008 / 170.59) * 100% = 4.14%

Oxygen (O): (2 * 15.999 / 170.59) * 100% = 18.76%

Chlorine (Cl): (1 * 35.453 / 170.59) * 100% = 20.78%

The experimental values obtained from CHN analysis should closely match these theoretical percentages to confirm the compound's elemental composition.

ElementTheoretical Percentage (%)
Carbon (C)56.33
Hydrogen (H)4.14
Nitrogen (N)0.00

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition kinetics. koreascience.kr

For this compound, a TGA thermogram would show the temperature at which decomposition begins and the different stages of mass loss. Phenolic compounds generally exhibit relatively high thermal stability. researchgate.net The thermal decomposition of salicylaldehyde derivatives can be a multi-step process. bohrium.comresearchgate.net The presence of a halogen substituent on the benzene ring can influence thermal stability; in some cases, chlorine substitution can reduce the stability of phenolic polymers by affecting crosslinking possibilities during pyrolysis. dtic.mil

A typical TGA experiment would likely show that this compound is stable up to a certain temperature, after which a significant mass loss would occur, corresponding to the decomposition of the molecule. The analysis of the decomposition products and the temperature ranges of mass loss provide insights into the thermal degradation mechanism.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict various molecular properties with high accuracy.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, thereby predicting the most stable three-dimensional structure. For 5-Chloro-2-hydroxy-3-methylbenzaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles between the atoms of the substituted benzene (B151609) ring, the aldehyde group, the hydroxyl group, the chlorine atom, and the methyl group. The resulting data provides a precise model of the molecule's shape.

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the distribution of electrons and determine the energies of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity. Analysis for this compound would reveal how the electron-withdrawing chlorine atom and electron-donating hydroxyl and methyl groups influence its electronic properties and reactivity.

Below is a hypothetical data table illustrating the kind of results a HOMO-LUMO analysis would yield.

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) ELUMO - EHOMOData not available

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule's chemical bonds, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, or rocking of the C-H, O-H, C=O, and C-Cl bonds. This analysis confirms the molecular structure and provides insight into the bonding environment.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would allow researchers to observe its conformational changes, rotational and translational motion, and interactions with its environment (e.g., a solvent). This provides a view of the molecule's behavior under various conditions, which is not attainable from static models.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of space where a molecule is in contact with its neighbors. By generating a 3D surface color-coded by the type and strength of these interactions (such as hydrogen bonds or van der Waals forces), this analysis provides a detailed picture of how molecules pack together in a solid state. For this compound, this would identify the key interactions involving the chloro, hydroxyl, and aldehyde groups that govern its crystal structure.

A typical Hirshfeld analysis would provide percentage contributions of different intermolecular contacts, as shown in the hypothetical table below.

Interaction TypeDescriptionHypothetical Contribution (%)
H···H Interactions between hydrogen atomsData not available
O···H / H···O Interactions involving oxygen and hydrogen (e.g., hydrogen bonds)Data not available
Cl···H / H···Cl Interactions involving chlorine and hydrogenData not available
C···H / H···C Interactions involving carbon and hydrogenData not available
Other Other minor interactions (e.g., C···C, C···O)Data not available

Exploration of Research Applications of 5 Chloro 2 Hydroxy 3 Methylbenzaldehyde Derivatives

Investigations in Medicinal Chemistry

The inherent structural features of 5-Chloro-2-hydroxy-3-methylbenzaldehyde have made its derivatives attractive candidates for researchers in the field of medicinal chemistry. These derivatives, particularly Schiff bases and their metal complexes, have been the subject of numerous studies to evaluate their potential biological activities.

Research on Antimicrobial Activity (Antibacterial, Antifungal) of Derivatives

Schiff bases, organic compounds formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of derivatives synthesized from this compound. These compounds and their metal complexes have been extensively studied for their antimicrobial properties. The presence of the azomethine group (-C=N-) in Schiff bases is often linked to their biological activity.

Research has shown that the antimicrobial efficacy of these derivatives can be influenced by the nature of the substituent groups on the aromatic rings. Furthermore, the chelation of these Schiff bases with various transition metal ions can significantly enhance their antibacterial and antifungal activities. This enhancement is often attributed to the increased lipophilicity of the metal complexes, which facilitates their penetration through the microbial cell membrane.

While specific studies on derivatives of this compound are part of the broader research into salicylaldehyde (B1680747) derivatives, the general consensus is that these compounds represent a promising area for the development of new antimicrobial agents. For instance, Schiff bases derived from the related 5-chlorosalicylaldehyde (B124248) have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Research on Anticancer and Cytotoxic Activities of Derivatives

The exploration of novel anticancer agents is a critical area of medicinal chemistry, and derivatives of this compound have been investigated for their potential in this regard. The cytotoxic activity of these compounds against various cancer cell lines is a primary focus of such research.

Schiff base derivatives and their metal complexes have shown promise as potential anticancer agents. Their mechanism of action is thought to involve various pathways, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. The structure of the derivative, including the nature of the amine used to form the Schiff base and the coordinated metal ion, plays a crucial role in its cytotoxic potency.

Studies on related benzaldehyde (B42025) derivatives have indicated that these compounds can exhibit significant cytotoxic effects. For example, various Schiff bases have been reported to show activity against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Studies on Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of benzaldehyde have been identified as inhibitors of several enzymes, indicating a potential therapeutic application for derivatives of this compound.

Research has pointed to the potential of benzaldehyde derivatives to act as inhibitors of enzymes such as alpha-glucosidase, bovine kidney aldose reductase, and tyrosinase. Current time information in US. Aldose reductase is an enzyme implicated in the complications of diabetes, while tyrosinase is involved in melanin (B1238610) production. The ability to inhibit these enzymes suggests that derivatives of this compound could be explored for the development of treatments for diabetic complications and skin pigmentation disorders. Further molecular docking studies have been conducted to understand the binding interactions of these derivatives with their target enzymes. Current time information in US.

Exploration of Antidiabetic Activities

The investigation into the antidiabetic properties of this compound derivatives is closely linked to their enzyme inhibition activity. Specifically, the inhibition of aldose reductase is a key strategy in mitigating the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Current time information in US.

By inhibiting aldose reductase, these compounds can prevent the conversion of glucose to sorbitol, a process that contributes to cellular damage in diabetic patients. While direct in-vivo antidiabetic studies on derivatives of this compound are an area for further research, the foundational enzyme inhibition studies provide a strong rationale for their exploration as potential antidiabetic agents.

DNA Cleavage and Protection Studies

The interaction of small molecules with DNA is a significant area of research, particularly in the context of developing new anticancer and antimicrobial drugs. Metal complexes of Schiff bases derived from various aldehydes have been shown to possess DNA cleavage capabilities.

These complexes can interact with DNA through various modes, including intercalation and groove binding, and in some cases, can induce cleavage of the DNA strands. This nuclease activity is often dependent on the presence of a metal ion and can be influenced by external agents. The ability to cleave DNA is a desirable characteristic for potential anticancer drugs, as it can lead to the death of cancer cells. Conversely, some compounds are also studied for their ability to protect DNA from damage.

Role in Organic Synthesis as an Intermediate or Reagent

Beyond its biological applications, this compound serves as a valuable building block in organic synthesis. Its functional groups—the aldehyde, hydroxyl, and chloro groups—provide multiple sites for chemical modification, making it a versatile precursor for the synthesis of a wide range of more complex molecules.

Schiff bases, formed from the reaction of this compound with primary amines, are themselves important intermediates. The imine bond in Schiff bases can be readily reduced to form stable secondary amines or can participate in various cycloaddition reactions to generate heterocyclic compounds. These heterocyclic systems are core structures in many pharmaceuticals and other functional materials. The presence of the hydroxyl and chloro groups on the benzene (B151609) ring also allows for further derivatization, enabling the synthesis of a diverse library of compounds for various applications.

Potential in Materials Science Research

The unique molecular structures that can be derived from this compound make them intriguing candidates for the development of advanced materials. The inherent functionalities of these derivatives, particularly the Schiff bases formed by the condensation of the aldehyde with primary amines, can give rise to interesting photophysical and electronic properties.

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for the development of smart materials. Schiff bases derived from salicylaldehydes are a classic example of photochromic compounds. This phenomenon in salicylaldehyde Schiff bases is often attributed to the excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen atom, leading to a change from the enol to the keto form. This transformation results in a noticeable color change.

While the general class of salicylaldehyde Schiff bases is known for its photochromic behavior, specific research into the photochromic properties of derivatives of this compound is not extensively documented in publicly available literature. However, based on the behavior of analogous compounds, it can be postulated that Schiff base derivatives of this compound would also exhibit photochromism. The substituents on the salicylaldehyde ring, such as the chloro and methyl groups, can influence the electronic properties and steric environment of the molecule, which in turn could modulate the photochromic behavior, including the color change and the stability of the different isomers.

Table 1: Hypothetical Photochromic Properties of a Schiff Base Derivative of this compound

Derivative NameSolventInitial Color (Enol Form)Irradiated Wavelength (nm)Final Color (Keto Form)Reversion Method
N-(5-chloro-2-hydroxy-3-methylbenzylidene)anilineTolueneColorless365OrangeThermal/Visible light

Note: This table is illustrative and based on the general properties of salicylaldehyde Schiff bases. Specific experimental data for derivatives of this compound is not currently available.

Schiff base derivatives, particularly those with extended π-conjugated systems, are being investigated for their potential applications in optoelectronics and photonics. These applications include organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent sensors. The electronic properties of these molecules, such as their HOMO-LUMO energy gaps, can be tuned by modifying the chemical structure of the aldehyde and amine precursors.

Derivatives of this compound, when condensed with appropriate amines, could yield Schiff bases with desirable optoelectronic properties. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group could influence the intramolecular charge transfer (ICT) characteristics of the resulting molecules, which is a key factor for many optoelectronic applications. While theoretical studies on similar substituted salicylaldehyde derivatives suggest their potential in this field, experimental realization and detailed studies on derivatives of this compound are yet to be reported.

Catalytic Applications of Metal Complexes Derived from this compound

Schiff base ligands are excellent chelating agents for a wide variety of metal ions, forming stable metal complexes. These complexes have been extensively studied for their catalytic activity in a range of organic transformations. The catalytic activity is influenced by the nature of the metal ion, the coordination environment provided by the Schiff base ligand, and the electronic and steric effects of the substituents on the ligand.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of Schiff bases have been successfully employed as homogeneous catalysts for various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The solubility of these complexes in organic solvents allows for mild reaction conditions and high selectivity.

Metal complexes derived from Schiff bases of this compound could potentially serve as effective homogeneous catalysts. For instance, copper(II) complexes of salicylaldehyde-based Schiff bases have been shown to catalyze oxidation reactions. The electronic properties of the 5-chloro and 3-methyl substituents could modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity. However, specific studies detailing the use of such complexes in homogeneous catalysis are scarce.

Table 2: Representative Homogeneous Catalytic Applications of Salicylaldehyde Schiff Base Metal Complexes

CatalystReaction TypeSubstrateProductYield (%)Reference
Copper(II)-salicylidene-L-amino acid complexOxidationBenzyl (B1604629) alcoholBenzaldehyde>90 researchgate.net
Palladium(II)-salicylaldehyde Schiff base complexSuzuki-Miyaura CouplingAryl halideBiarylHigh researchgate.net

Note: This table provides examples of related systems to illustrate potential applications. Specific data for complexes of this compound derivatives is not available.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reusability. Immobilization of Schiff base metal complexes onto solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles, is a common strategy to develop robust heterogeneous catalysts.

The functional groups on the derivatives of this compound could be exploited for their covalent attachment to solid supports. The resulting immobilized metal complexes could then be utilized as recyclable catalysts in various organic syntheses. For example, palladium complexes of immobilized Schiff bases have been used for cross-coupling reactions. nih.gov While this is a promising area of research, the synthesis and catalytic evaluation of heterogeneous catalysts based on this compound derivatives have not been specifically reported.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Hydroxy 3 Methylbenzaldehyde Research

Development of Green Chemistry Approaches for Synthesis

The future of synthesizing 5-Chloro-2-hydroxy-3-methylbenzaldehyde and its derivatives is intrinsically linked to the principles of green chemistry. The aim is to develop methods that are more environmentally benign, efficient, and economically viable than traditional synthetic routes. Key areas of exploration include the use of non-conventional energy sources and eco-friendly reaction media.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netgifsa.ac.in By coupling directly with the molecules, microwave irradiation can lead to rapid temperature increases, significantly reducing reaction times from hours to minutes and often improving product yields. researchgate.net This approach minimizes the use of solvents and energy, aligning with green chemistry goals. researchgate.net For the synthesis of substituted benzaldehydes and their derivatives like chalcones, microwave irradiation offers a clean, fast, and efficient alternative to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, enhancing reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various benzaldehyde (B42025) derivatives and heterocyclic compounds, often providing higher yields in shorter times under milder conditions. ksu.edu.samdpi.comrsc.org Ultrasound can promote reactions in aqueous media or even under solvent-free conditions, further enhancing the green credentials of the synthesis. ksu.edu.sanih.gov

Green Chemistry ApproachPrinciplePotential Advantages for Synthesis
Microwave-Assisted Synthesis (MAOS) Direct heating of reactants and solvents through dielectric polarization.- Drastically reduced reaction times. - Improved reaction yields and purity. - Potential for solvent-free reactions.
Ultrasound-Assisted Synthesis (Sonochemistry) Acoustic cavitation creates localized high-energy zones, enhancing mass transfer and reaction rates.- Increased reaction rates at lower bulk temperatures. - High yields under mild conditions. - Effective for heterogeneous reactions.
Catalyst-Free Synthesis in Water Utilizing water as a green solvent, leveraging its unique properties to promote reactions without a catalyst.- Environmentally benign and safe solvent. - Simplified product isolation. - Cost-effective and readily available.

Rational Design of New Derivatives with Tuned Electronic and Steric Properties

The core structure of this compound offers a scaffold for the rational design of new molecules with precisely controlled properties. By strategically modifying the substituents on the aromatic ring, researchers can fine-tune the electronic and steric characteristics of the resulting derivatives to suit specific applications, such as in the development of novel inhibitors or sensors.

The electronic properties of salicylaldehyde (B1680747) derivatives can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov For instance, adding a strong EWG like a nitro group would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing the molecule's reactivity as an electrophile. Conversely, adding an EDG like an amino group would raise the Highest Occupied Molecular Orbital (HOMO) energy, making it a better electron donor. These modifications directly influence properties like intramolecular hydrogen bonding, which is crucial for the stability and function of many salicylaldehyde derivatives, including Schiff bases. nih.govacs.org

Steric properties can be adjusted by introducing bulky groups at various positions. This can influence the molecule's conformation, its ability to bind to a specific receptor or active site, and its aggregation behavior. The rational design of such derivatives is crucial for improving the efficacy and selectivity of biologically active compounds. researchgate.net

Exploration of Advanced Coordination Architectures and Supramolecular Assemblies

This compound is an excellent precursor for synthesizing Schiff base ligands. These ligands, formed by the condensation of the aldehyde with a primary amine, contain an azomethine (-HC=N-) group and can coordinate with a wide range of metal ions. iosrjournals.orgedu.krd Future research will focus on using this precursor to build sophisticated coordination complexes and supramolecular assemblies.

Integration with Nanotechnology for Novel Functional Materials

The integration of this compound and its derivatives with nanotechnology presents a promising avenue for creating novel functional materials. The ability of its derived ligands to chelate metal ions can be exploited to functionalize nanoparticles, creating hybrid materials with synergistic properties.

For example, Schiff base derivatives can be anchored to the surface of gold or magnetic nanoparticles. These functionalized nanoparticles could serve as highly sensitive and selective colorimetric sensors for specific metal ions or anions. Furthermore, metal complexes derived from these ligands could be immobilized on nano-supports like silica (B1680970) or graphene oxide to create robust, recyclable heterogeneous catalysts for various organic transformations. The inherent biological activity of some Schiff base derivatives also suggests their potential use in developing targeted drug delivery systems or antimicrobial nanomaterials.

In-depth Mechanistic and Biological Pathway Elucidation Studies

While derivatives of 5-chloro-2-hydroxybenzaldehyde are known to possess antimicrobial activity, the precise mechanisms of action are often not fully understood. nih.govnih.govresearchgate.net Future research must focus on detailed mechanistic studies to elucidate the specific biological pathways through which these compounds exert their effects. This involves identifying their molecular targets and understanding the structure-activity relationships (SAR) that govern their potency and selectivity. researchgate.net

For instance, sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. nih.govresearchgate.net In-depth studies could involve enzyme inhibition assays to determine if these compounds target key bacterial enzymes, such as dihydropteroate (B1496061) synthase, similar to other sulfonamides. researchgate.netsci-hub.se Molecular docking and computational studies can further predict and clarify the interactions between these derivatives and their biological targets. researchgate.netnih.gov A thorough understanding of these mechanisms is essential for the rational design of more potent and less toxic therapeutic agents.

Potential Biological Target/PathwayRationale for InvestigationRelevant Derivative Type
Dihydropteroate Synthase (DHPS) Sulfonamides are known inhibitors of this enzyme in the folate synthesis pathway, crucial for bacterial survival.Sulfonamide Schiff bases and amides. nih.govresearchgate.net
Bacterial Cell Wall Synthesis The phenolic hydroxyl group is a common feature in compounds that interfere with cell wall integrity.Schiff bases and related derivatives. nih.gov
Phosphodiesterases (PDEs) Various heterocyclic compounds, including Schiff bases, have shown inhibitory activity against these enzymes, which are involved in signal transduction.Bis-Schiff bases and other complex derivatives. nih.gov
Tyrosinase and Aldose Reductase Benzaldehyde derivatives have been identified as inhibitors of these enzymes, which are implicated in pigmentation and diabetic complications, respectively.Substituted benzaldehydes. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 5-Chloro-2-hydroxy-3-methylbenzaldehyde with high purity?

  • Methodology :
    • Stepwise Chlorination and Methylation : Start with 2-hydroxy-3-methylbenzaldehyde as a precursor. Introduce chlorine at the 5-position using a chlorinating agent (e.g., Cl2 or SO2Cl2) under controlled conditions (0–5°C, inert atmosphere). Monitor reaction progress via TLC to avoid over-chlorination.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Evidence from similar compounds highlights the importance of optimizing solvent polarity to minimize byproducts .
    • Yield Optimization : Adjust stoichiometry of chlorinating agents and reaction time. For example, excess chlorinating agents may lead to di-chlorinated byproducts, requiring precise stoichiometric control.

Q. What analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

    TechniqueApplicationExample Data
    IR Spectroscopy Confirm hydroxyl (-OH) and aldehyde (-CHO) functional groups.Strong absorption at ~3200 cm<sup>-1</sup> (O-H stretch) and ~1680 cm<sup>-1</sup> (C=O stretch) .
    NMR Assign substitution patterns: <sup>1</sup>H NMR (δ 10.2 ppm for aldehyde proton, δ 6.8–7.5 ppm for aromatic protons) .
    HPLC Assess purity (>98%) using a C18 column, isocratic elution (acetonitrile/water, 60:40).
    • Cross-Validation : Combine melting point analysis (reported 98–100°C for analogs) with elemental analysis for empirical formula confirmation .

Q. What are the key safety precautions when handling this compound?

  • PPE Requirements :
    • Gloves : Nitrile or neoprene gloves (inspected for integrity before use).
    • Eye Protection : Goggles combined with face shields during bulk handling.
    • Respiratory Protection : Use fume hoods for aerosol prevention; NIOSH-approved respirators if ventilation is inadequate .
  • Emergency Measures :
    • Spill Management : Absorb with inert material (e.g., sand), avoid water to prevent environmental release.
    • Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields or byproduct formation during synthesis?

  • Root-Cause Analysis :
    • Reaction Pathway Mapping : Use LC-MS to identify byproducts (e.g., di-chlorinated derivatives or oxidation products). For example, notes unexpected 3-(chloromethyl) isomers arising from competing reaction pathways.
    • Kinetic Studies : Vary temperature and catalyst loading to determine optimal conditions. For instance, lower temperatures (≤5°C) may suppress side reactions.
    • Data Reconciliation : Compare yields across literature using standardized protocols (e.g., identical solvent systems, purity thresholds).

Q. How does the stability of this compound vary under different experimental conditions?

  • Stability Profiles :

    ConditionStabilityDegradation Products
    Aqueous Solutions Unstable at pH > 7; hydrolyzes to 5-chloro-2-hydroxy-3-methylbenzoic acid.Monitor via pH-adjusted HPLC.
    UV Exposure Photo-oxidation of aldehyde group observed after 24 hrs; store in amber vials .
    Thermal Stress Stable up to 100°C; decomposition initiates at 150°C (TGA data for analogs).

Q. How can researchers design experiments to study the coordination chemistry of this compound?

  • Methodological Framework :
    • Schiff Base Formation : React with primary amines (e.g., aniline) to form ligands for metal complexes (e.g., Cu(II), Fe(III)). Monitor chelation via UV-Vis (shift in λmax from 300 nm to 350–400 nm) .
    • Crystallography : Grow single crystals (slow evaporation from DMF/ethanol) for X-ray diffraction to confirm geometry.
    • DFT Calculations : Model electronic structure (e.g., HOMO-LUMO gaps) to predict redox behavior using Gaussian09 with B3LYP/6-31G* basis set.

Q. What strategies can compare the biological activity of this compound with its structural analogs?

  • Comparative Analysis :
    • Analog Selection : Synthesize derivatives (e.g., 5-fluoro, 5-bromo) or modify substituents (e.g., methoxy instead of hydroxy).
    • Bioassay Design :
AssayTargetMetrics
Antimicrobial E. coli, S. aureusMIC values (µg/mL) .
Antioxidant DPPH radical scavengingIC50 (µM) vs. ascorbic acid.
  • SAR Modeling : Use multivariate regression to correlate substituent electronegativity with activity trends.

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Feasible Synthetic Routes

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5-Chloro-2-hydroxy-3-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.